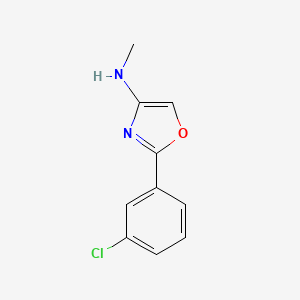

(2-(3-Chlorophenyl)oxazol-4-YL)methanamine

Description

Properties

CAS No. |

885273-40-5 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methanamine |

InChI |

InChI=1S/C10H9ClN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 |

InChI Key |

XLOUUJZPYUNLCB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=COC(=N1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-phenyl)-oxazol-4-yl-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 3-chlorophenyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzoyl chloride with glycine can yield the desired oxazole ring, which can then be further functionalized to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chloro-phenyl)-oxazol-4-yl-methylamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenyl)-oxazol-4-yl-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the 3-chlorophenyl group.

Scientific Research Applications

2-(3-Chloro-phenyl)-oxazol-4-yl-methylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-phenyl)-oxazol-4-yl-methylamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The 3-chlorophenyl group may enhance binding affinity, while the methylamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties. For instance:

- 2-(2-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (CAS 885274-41-9, ): This positional isomer has a chlorine atom at the ortho position. The steric hindrance from the ortho-substituted chlorine may reduce rotational freedom and alter binding affinity compared to the para or meta positions. No biological data are provided, but such differences often affect pharmacokinetics .

Table 1: Impact of Chlorophenyl Position

| Compound | Chlorine Position | Key Features |

|---|---|---|

| 2-(3-Chlorophenyl)-N-methyl-oxazol-4-amine | meta | Balanced lipophilicity, moderate steric effects |

| 2-(2-Chlorophenyl)-N-methyl-oxazol-4-amine | ortho | Increased steric hindrance |

| N-(3-Chlorophenyl)-quinazolin-4-amine | meta | Extended aromatic system for binding |

Heterocycle Variants: Oxazole vs. Thiazole

Replacing the oxazole ring with a thiazole (which contains sulfur instead of oxygen) alters electronic properties and hydrogen-bonding capacity:

- This compound demonstrated antibacterial activity, suggesting thiazoles may be more potent in certain therapeutic contexts .

- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): The benzylidene substituent introduces a conjugated system, which could improve UV absorption properties or redox activity compared to oxazole derivatives .

Table 2: Oxazole vs. Thiazole Derivatives

| Compound | Heterocycle | Key Functional Groups | Biological Activity |

|---|---|---|---|

| 2-(3-Chlorophenyl)-N-methyl-oxazol-4-amine | Oxazole | N-methyl, 3-Cl-Ph | Not reported |

| N-(3-Chloro-2-methylphenyl)-thiazol-2-amine | Thiazole | 4-(4-F-Ph), N-aryl | Antibacterial |

Substituent Variations on the Amine Group

Modifications to the amine group influence solubility, bioavailability, and target selectivity:

Functionalized Derivatives with Additional Moieties

- These compounds were synthesized using dehydrosulfurizing agents like I₂/Et₃N, highlighting scalable methodologies .

- 5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine (): The oxadiazole ring enhances metabolic stability, making it a candidate for prolonged drug action .

Biological Activity

2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Synthesis and Characterization

The synthesis of 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine typically involves multi-step organic reactions, including cyclization processes that yield high purity and yield rates. For instance, the compound can be synthesized through the reaction of appropriate chlorinated phenyl derivatives with oxazole precursors under controlled conditions to ensure optimal yields and purity.

Biological Activity Overview

The biological activities of 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine have been evaluated in various studies, showcasing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency.

Anticancer Activity

In vitro studies have demonstrated that 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MDA-MB-453) and lung cancer (H1975) cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-453 | 12.5 |

| H1975 | 15.0 |

| SK-Br3 | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

- Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus revealed that treatment with 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine significantly reduced bacterial load in infected tissues.

- Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine plays a crucial role in its biological activity. Modifications to the oxazole ring or the chlorophenyl group can lead to variations in potency and selectivity against different pathogens or cancer cells. Research indicates that substituents at specific positions can enhance activity or reduce toxicity.

Q & A

Basic: What are the critical steps for synthesizing 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine with high yield and purity?

Methodological Answer:

- Reaction Optimization : Use a multi-step approach starting with cyclocondensation of 3-chlorobenzaldehyde derivatives with methylamine-containing precursors. Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to favor oxazole ring formation .

- Catalyst Selection : Employ Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate cyclization, ensuring minimal side-product formation .

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methylamine proton (N–CH₃) appears as a singlet at δ 2.8–3.1 ppm, while aromatic protons from the 3-chlorophenyl group show splitting patterns at δ 7.2–7.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 209.05) and fragmentation patterns (e.g., loss of Cl⁻ or oxazole ring cleavage) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and C–O–C vibrations at ~1250 cm⁻¹) .

Advanced: How can X-ray crystallography using SHELX refine the structural elucidation of this compound?

Methodological Answer:

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation or a rotating anode source. Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from DMSO) .

- Structure Solution : Use SHELXD for phase problem resolution via dual-space methods. SHELXL refines the model, adjusting bond lengths, angles, and thermal parameters. Validate with R-factors (R₁ < 0.05) and residual electron density maps .

- Validation : Cross-check hydrogen bonding and π-π stacking interactions (e.g., between oxazole and chlorophenyl rings) with DFT calculations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

- Substituent Variation : Systematically modify the chlorophenyl group (e.g., replace Cl with F or Br) or the oxazole’s methylamine group. Use Suzuki coupling or nucleophilic substitution for diversification .

- Biological Assays : Test derivatives in vitro against target receptors (e.g., TAAR1 for neuroactivity or kinases for anticancer potential). Use IC₅₀ measurements and dose-response curves to correlate substituents with activity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Compare with crystallographic data to validate interactions .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature). Control for batch-to-buffer variability in compound solubility .

- Stability Analysis : Use LC-MS to monitor compound degradation under assay conditions. Hydrolysis of the oxazole ring in acidic media may reduce bioactivity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Replicate conflicting results with purified batches to rule out impurity effects (e.g., residual solvents) .

Basic: What are common synthetic impurities, and how can they be mitigated?

Methodological Answer:

- By-Products : Detect unreacted precursors (e.g., 3-chlorobenzaldehyde) or dimerization products via HPLC-MS. Optimize reaction time to minimize over-oxidation .

- Purification Strategies : Use preparative HPLC (C18 column, acetonitrile/water gradient) for challenging separations. Chelating agents (e.g., EDTA) can remove metal catalyst residues .

Advanced: How does converting the free base to a hydrochloride salt impact physicochemical properties?

Methodological Answer:

- Solubility Enhancement : The hydrochloride salt increases aqueous solubility (e.g., from 0.5 mg/mL to >5 mg/mL) by forming ion-dipole interactions. Confirm via shake-flask method at pH 1–3 .

- Stability Testing : Compare hygroscopicity (dynamic vapor sorption) and thermal stability (TGA/DSC) of salt vs. free base. Hydrochloride forms often exhibit improved shelf life .

Advanced: What computational strategies validate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., between oxazole N and TAAR1 Asp³⁰⁵) .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities. Correlate with experimental IC₅₀ values to refine docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.